molecular formula C4H9N3OS B12348729 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

Cat. No.: B12348729
M. Wt: 147.20 g/mol
InChI Key: VACGJFPGHKVZEP-UHFFFAOYSA-N
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Description

3-(Methylthio)-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing a triazine ring with a methylthio group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Methylthio)-1,2,4-triazin-5(2H)-one may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and scalability. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(Methylthio)-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A basic triazine ring without any substituents.

    2,4-Diamino-6-methylthio-1,3,5-triazine: A triazine derivative with amino and methylthio groups.

    1,2,4-Triazole: A related heterocyclic compound with a different ring structure.

Uniqueness

3-(Methylthio)-1,2,4-triazin-5(2H)-one is unique due to the presence of the methylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other triazine derivatives.

Properties

Molecular Formula

C4H9N3OS

Molecular Weight

147.20 g/mol

IUPAC Name

3-methylsulfanyl-1,2,4-triazinan-5-one

InChI

InChI=1S/C4H9N3OS/c1-9-4-6-3(8)2-5-7-4/h4-5,7H,2H2,1H3,(H,6,8)

InChI Key

VACGJFPGHKVZEP-UHFFFAOYSA-N

Canonical SMILES

CSC1NC(=O)CNN1

Origin of Product

United States

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